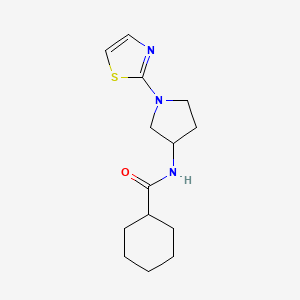

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Dynamic Tautomerism and Divalent N(I) Character

N-(Pyridin-2-yl)thiazol-2-amine, a related compound, exhibits dynamic tautomerism and divalent N(I) character, indicating a competition between thiazole and pyridine groups in accommodating the tautomeric hydrogen. This behavior underscores the compound's potential in electron-donating applications and the formation of complex molecular structures (Bhatia, Malkhede, & Bharatam, 2013).

Mannich Reaction and Heterocycle Synthesis

The Mannich reaction's versatility in synthesizing N-, S,N-, and Se,N-heterocycles from various substrates, including active methylene amides, thioamides, and selenoamides, highlights a pathway for creating biologically active compounds. This method has yielded compounds with antiviral, analeptic, anti-inflammatory, and antipyretic activities (Dotsenko et al., 2019).

Cyclocondensation Reactions for Heterocyclic Assemblies

Cyclocondensation reactions using 2-(1,3-thiazolidin-2-ylidene)acetamides lead to the formation of new heterocyclic assemblies, such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. This process illustrates a method for creating compounds with potential pharmacological applications (Obydennov et al., 2017).

Novel Pyridine Skeleton Synthesis

The synthesis of a macrobicyclic antibiotic, cyclothiazomycin, involves the creation of a central 2,3,6-trisubstituted pyridine skeleton. This process underscores the compound's role in developing antibiotics and the broader implications for pharmaceutical research (Shin et al., 2002).

Antibacterial and Antitumor Activities

Research on pyridine thiazole derivatives and their zinc(II) complexes has shown significant antimicrobial and antitumor activities, suggesting that compounds related to N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclohexanecarboxamide may have applications in developing new bioactive materials (Xun-Zhong et al., 2020).

Mechanism of Action

Target of Action

The primary targets of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide are PI3Kα and HDAC6 . These targets play a crucial role in cellular processes such as proliferation, growth, apoptosis, and cytoskeletal rearrangement .

Mode of Action

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide interacts with its targets, PI3Kα and HDAC6, by inhibiting their activities . This inhibition results in changes in the cellular processes regulated by these targets, potentially leading to the suppression of cancer cell growth .

Biochemical Pathways

The compound affects the PI3K and HDAC pathways . The PI3K pathway regulates various cellular processes such as proliferation, growth, apoptosis, and cytoskeletal rearrangement . The HDAC pathway, on the other hand, is involved in the regulation of gene expression. The inhibition of these pathways by N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide can lead to downstream effects that suppress the growth and proliferation of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activities against its targets suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide’s action include the inhibition of the phosphorylation of pAkt (Ser473) and the accumulation of acetylated α-tubulin . These effects can lead to the suppression of cancer cell growth .

Action Environment

Like other drugs, its action and efficacy could potentially be influenced by factors such as ph, temperature, and the presence of other substances .

Properties

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3OS/c18-13(11-4-2-1-3-5-11)16-12-6-8-17(10-12)14-15-7-9-19-14/h7,9,11-12H,1-6,8,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHJOYSGUOLFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2CCN(C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2700277.png)

![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2700279.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2700284.png)

![4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid](/img/structure/B2700285.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2700290.png)

![7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2700295.png)

![3-Bromo-4-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2700297.png)